molecular formula C9H5BrClNO B6298595 5-(4-Bromo-2-chlorophenyl)oxazole CAS No. 2002638-40-4

5-(4-Bromo-2-chlorophenyl)oxazole

Cat. No.: B6298595
CAS No.: 2002638-40-4
M. Wt: 258.50 g/mol
InChI Key: NZRPUBFMZMHLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromo-2-chlorophenyl)oxazole is a heterocyclic compound with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol It is characterized by the presence of an oxazole ring substituted with a 4-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide, which is then cyclized to form the oxazole ring . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized oxazole compounds .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-chlorophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their function . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-2-chlorophenyl)oxazole is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRPUBFMZMHLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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